![molecular formula C15H11F2N3OS B2424740 2,6-difluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851978-11-5](/img/structure/B2424740.png)
2,6-difluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
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Overview
Description
“2,6-difluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound . Benzothiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves reactions of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A similar reaction of o-phenylenediamines can provide 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles in this process: as a carbon source, solvent, and oxidant .
Molecular Structure Analysis
Thiazoles, including benzothiazoles, are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .
Chemical Reactions Analysis
Benzothiazoles can undergo various chemical reactions. For instance, a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes can be achieved, where an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .
Scientific Research Applications
Antitumor Properties
Research has demonstrated the synthesis of fluorinated benzothiazoles, including compounds related to 2,6-difluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide, highlighting their potent cytotoxic properties in vitro against certain human breast cancer cell lines without affecting non-malignant cells. This suggests a potential application in the development of selective anticancer therapies. The specific mechanism involves the induction of cytochrome P450 CYP1A1, crucial for the antitumor specificity of these compounds (Hutchinson et al., 2001).
Antibacterial Activity
The synthesis of new 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles, with a chemical structure related to 2,6-difluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide, showed comparable antibacterial activity to commercial antibiotics against both Gram-positive and Gram-negative bacteria. This indicates its potential application in the development of new antibacterial agents (Kumar et al., 2005).
Fluorescent Probes
Compounds derived from benzothiazole, including those structurally related to 2,6-difluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide, have been utilized in the development of fluorescent probes for sensing pH and metal cations. This underscores their significance in creating sensitive and selective probes for biological and environmental monitoring (Tanaka et al., 2001).
Corrosion Inhibition
Benzothiazole derivatives have demonstrated significant potential as corrosion inhibitors for carbon steel in acidic environments. This application is crucial for industrial processes, where corrosion resistance is paramount for maintaining the integrity and longevity of metal structures (Hu et al., 2016).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Safety and Hazards
Future Directions
The future directions for “2,6-difluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide” could involve further exploration of its biological activities and potential applications in medicinal chemistry. The design and structure-activity relationship of bioactive molecules could also be a focus of future research .
properties
IUPAC Name |
2,6-difluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3OS/c1-8-4-2-7-11-13(8)18-15(22-11)20-19-14(21)12-9(16)5-3-6-10(12)17/h2-7H,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVSIALUJLWJAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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